molecular formula C10H12BNO3 B13991265 (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid

(4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid

Cat. No.: B13991265
M. Wt: 205.02 g/mol
InChI Key: AXPKQCFRONJAQZ-UHFFFAOYSA-N
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Description

(4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-oxopyrrolidin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid typically involves the coupling of a boronic acid derivative with a phenyl ring substituted with a 2-oxopyrrolidin-1-yl group. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Phenols, quinones.

    Reduction: Boronic esters, alcohols.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product in Suzuki–Miyaura coupling reactions . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with various enzymes and receptors .

Comparison with Similar Compounds

Comparison: (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of the 2-oxopyrrolidin-1-yl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific cross-coupling reactions where other boronic acids may not be as effective .

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

[4-(2-oxopyrrolidin-1-yl)phenyl]boronic acid

InChI

InChI=1S/C10H12BNO3/c13-10-2-1-7-12(10)9-5-3-8(4-6-9)11(14)15/h3-6,14-15H,1-2,7H2

InChI Key

AXPKQCFRONJAQZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N2CCCC2=O)(O)O

Origin of Product

United States

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